

# Application Notes and Protocols for Augmentin (Amoxicillin/Clavulanate) Antibiotic Susceptibility Testing

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## Compound of Interest

Compound Name: Augmentin

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These application notes provide detailed protocols for determining the susceptibility of bacterial isolates to **Augmentin** (amoxicillin/clavulanate), a combination antimicrobial agent consisting of amoxicillin and the  $\beta$ -lactamase inhibitor clavulanic acid. The inclusion of clavulanic acid extends the spectrum of amoxicillin to include many bacteria that are resistant to amoxicillin alone due to  $\beta$ -lactamase production.<sup>[1][2]</sup> Accurate susceptibility testing is crucial for guiding therapeutic choices and monitoring the emergence of resistance.

Two primary methods are detailed: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Data Presentation: Interpretive Criteria for Augmentin

The following tables summarize the interpretive criteria for **Augmentin** susceptibility testing based on zone diameters (Kirby-Bauer) and MIC values (broth microdilution). It is important to note that interpretive standards can be updated, and users should refer to the latest versions of CLSI M100 and EUCAST breakpoint tables.<sup>[3]</sup>

Table 1: CLSI Interpretive Criteria for Amoxicillin-Clavulanate

Organism Group	Disk Diffusion (Zone Diameter, mm)	Broth Microdilution (MIC, µg/mL)
S	I	
Enterobacterales	≥18	14-17
Staphylococcus aureus	≥20	-
Haemophilus influenzae & Haemophilus parainfluenzae	Not applicable	Not applicable
Streptococcus pneumoniae (non-meningitis)	See note	See note

Note: For *S. pneumoniae*, susceptibility can be determined using a 1-mcg oxacillin disk. Isolates with oxacillin zone sizes of ≥20 mm are considered susceptible to amoxicillin/clavulanic acid. An amoxicillin/clavulanic acid MIC should be determined for isolates with oxacillin zone sizes of ≤19 mm.<sup>[1][4]</sup> For *H. influenzae*, a broth microdilution method is recommended.<sup>[1][4]</sup>

Table 2: EUCAST Interpretive Criteria for Amoxicillin-Clavulanate

Organism Group	Disk Diffusion (Zone Diameter, mm)	Broth Microdilution (MIC, µg/mL)
S	R	
Enterobacterales (uncomplicated UTI only)	≥16	<16
Enterobacterales (other infections)	See note	See note
Staphylococcus aureus	See note	See note
Haemophilus influenzae	≥1	<1

Note: EUCAST recommends a fixed concentration of 2 mg/L clavulanate for broth microdilution testing of amoxicillin/clavulanate against Enterobacteriaceae.[5] There are notable differences in breakpoints between CLSI and EUCAST guidelines, which can impact the interpretation of susceptibility results.[6][7][8]

Table 3: Quality Control (QC) Ranges for **Augmentin** Susceptibility Testing

Quality Control Strain	Disk Diffusion (20/10 µg disk) Zone Diameter (mm)	Broth Microdilution MIC (µg/mL)
Escherichia coli ATCC® 25922	19-25	2/1 - 8/4
Escherichia coli ATCC® 35218 (β-lactamase producer)	18-22	8/4 - 32/16
Staphylococcus aureus ATCC® 25923	28-36	0.12/0.06 - 0.5/0.25
Haemophilus influenzae ATCC® 49247	Not applicable	1/0.5 - 4/2
Streptococcus pneumoniae ATCC® 49619	Not applicable	0.06/0.03 - 0.5/0.25

## Experimental Protocols

### Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method determines the in vitro susceptibility of bacteria to **Augmentin** by measuring the diameter of the zone of inhibition of bacterial growth on an agar surface around a disk impregnated with a defined amount of the antibiotic.[9][10]

Materials:

- **Augmentin** disks (30 µg; containing 20 µg amoxicillin and 10 µg clavulanic acid)[4]
- Mueller-Hinton agar (MHA) plates (4 mm depth)[11]

- Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$
- Calipers or a ruler for measuring zone diameters
- Quality control strains (e.g., *E. coli* ATCC® 25922, *E. coli* ATCC® 35218, *S. aureus* ATCC® 25923)[1][12]

#### Procedure:

- **Inoculum Preparation:** From a pure culture, select 3-5 well-isolated colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- **Inoculation of MHA Plate:** Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13] Allow the plate to dry for 3-5 minutes.
- **Application of Antibiotic Disks:** Aseptically apply the **Augmentin** disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar surface.
- **Incubation:** Invert the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours.
- **Reading and Interpretation:** After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints in Tables 1 or 2.

**Quality Control:** Concurrently test the appropriate QC strains using the same procedure. The resulting zone diameters should fall within the acceptable ranges listed in Table 3.[14]

## Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of **Augmentin** that inhibits the visible growth of a bacterium in broth.[\[15\]](#)[\[16\]](#)

### Materials:

- Amoxicillin and clavulanic acid standard powders
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard, further diluted to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.
- Incubator at  $35^\circ\text{C} \pm 2^\circ\text{C}$
- Microplate reader or visual inspection aid
- Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923)[\[12\]](#)

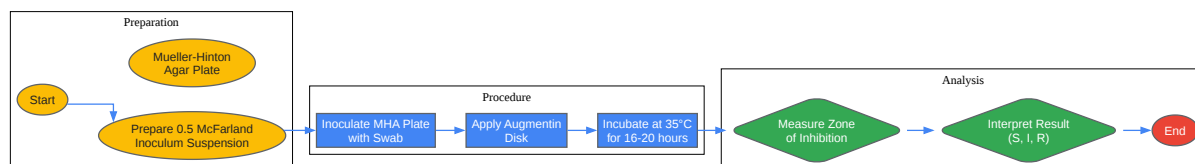
### Procedure:

- Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of amoxicillin/clavulanate in CAMHB.
  - CLSI Method: Maintain a constant 2:1 ratio of amoxicillin to clavulanate (e.g., 64/32, 32/16, 16/8, 8/4, 4/2, 2/1, 1/0.5 µg/mL).[\[6\]](#)
  - EUCAST Method: Use a fixed concentration of 2 mg/L (2 µg/mL) of clavulanate with varying concentrations of amoxicillin.[\[5\]](#)
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

- Inoculation of Microtiter Plates: Dispense the prepared antibiotic dilutions into the wells of the 96-well plate. Add the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Incubation: Cover the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours.
- Reading and Interpretation: The MIC is the lowest concentration of amoxicillin/clavulanate that completely inhibits visible bacterial growth. The growth control well should show distinct turbidity. Interpret the MIC value as susceptible, intermediate, or resistant based on the breakpoints in Tables 1 or 2.

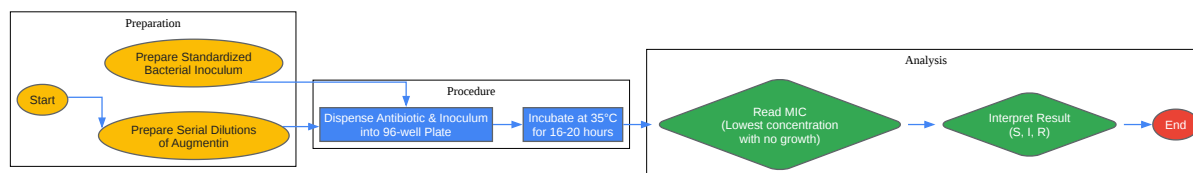
Quality Control: Test the appropriate QC strains with each batch of susceptibility tests. The MIC values for the QC strains should be within the established ranges in Table 3.

## Visualizations



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Caption: Kirby-Bauer Disk Diffusion Workflow for **Augmentin**.



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Caption: Broth Microdilution Workflow for **Augmentin** MIC Determination.

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